molecular formula C14H20O2 B025188 1-(3-Methoxyphenyl)heptan-1-one CAS No. 100863-37-4

1-(3-Methoxyphenyl)heptan-1-one

Cat. No. B025188
M. Wt: 220.31 g/mol
InChI Key: FIRIFBOVXOXLTG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)heptan-1-one is a chemical compound that has been studied in various contexts, including organic synthesis, molecular structure analysis, and properties evaluation. While direct studies on this specific compound are limited, insights can be gained from research on structurally related compounds.

Synthesis Analysis

The synthesis of related compounds often involves intricate reactions that introduce specific functional groups or structural features. For instance, compounds like 1,7-bis(4-methoxyphenyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione and 1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadiene-5-one have been synthesized through methods starting from simpler precursors, highlighting the versatility of synthetic organic chemistry in manipulating molecular structures (Bubbly et al., 2011) (Venkateswarlu et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Methoxyphenyl)heptan-1-one has been elucidated through X-ray crystallography, revealing specific spatial arrangements and interactions. For example, the crystal structure of 5-hydroxy-1,7-bis-(4-hydroxy-3-methoxy-phenyl)-hepta-1,6-dien-3-one demonstrates the coplanarity of aromatic rings and the presence of hydrogen bonding, influencing the compound's stability and reactivity (Parameswari et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds with methoxyphenyl groups often lead to the formation of diverse structures with varied properties. For example, the creation of heterocycles and the functionalization of aromatic systems can be achieved through specific reactions, showcasing the reactivity of such compounds and their potential as intermediates in organic synthesis (Mahata et al., 2003).

Scientific Research Applications

  • Neuroblastoma Chemotherapy : A study found that a compound similar to 1-(3-Methoxyphenyl)heptan-1-one induces cell cycle arrest and apoptosis in neuroblastoma cells, potentially offering a new approach to neuroblastoma chemotherapy. This effect is achieved by increasing ATF3 expression and stabilizing p53 protein levels (Tian et al., 2009).

  • Acetylcholinesterase Inhibitors : Diarylheptanoids extracted from Carya illinoinensis green husk, which are structurally related to 1-(3-Methoxyphenyl)heptan-1-one, have shown potential as potent acetylcholinesterase inhibitors. This finding is significant for the development of treatments for diseases like Alzheimer's (Devidas et al., 2020).

  • Anti-Inflammatory Properties : Diarylheptanoid compounds, including 1-(3-Methoxyphenyl)heptan-1-one, isolated from Juglans mandshurica roots, have demonstrated anti-inflammatory properties. They inhibit the production of nitric oxide, TNF-alpha, and IL-6 in LPS-stimulated RAW264.7 cells, suggesting their potential in treating inflammatory conditions (Diao et al., 2019).

  • Synthesis Techniques : A synthetic route has been developed for compounds structurally related to 1-(3-Methoxyphenyl)heptan-1-one, which can be useful for research and industrial applications (Deb, Chakraborti, & Ghatak, 1993).

  • Cytotoxic Activity Against Cancer Cells : Certain diarylheptanoids from Juglans regia green husks, similar to 1-(3-Methoxyphenyl)heptan-1-one, show moderate cytotoxic activity against MCF-7 cancer cells. This suggests their potential use in cancer treatment (Jin et al., 2019).

Safety And Hazards

The compound is classified under GHS07 (Acute toxicity, oral category 4) and GHS09 (Hazardous to the aquatic environment, long-term hazard category 2). It has hazard statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and H411 (Toxic to aquatic life with long-lasting effects). Precautionary statements include P264 (Wash hands and face thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

1-(3-methoxyphenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-4-5-6-10-14(15)12-8-7-9-13(11-12)16-2/h7-9,11H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRIFBOVXOXLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558550
Record name 1-(3-Methoxyphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)heptan-1-one

CAS RN

100863-37-4
Record name 1-(3-Methoxyphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Methoxyphenyl)heptan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Subedi, S Bajaj, MS Kumar, YC Mayur - Biomedicine & Pharmacotherapy, 2019 - Elsevier
Patients with chronic non-malignant pain report impairment of physical and social life along with psychological state affecting their overall quality of life. The purpose of managing pain is …
Number of citations: 158 www.sciencedirect.com
LJ Cheng, JH Xie, LX Wang… - Advanced Synthesis & …, 2012 - Wiley Online Library
A new and efficient catalytic asymmetric synthesis of the potent cannabinoid receptor agonist (−)‐CP‐55940 has been developed by using ruthenium‐catalyzed asymmetric …
Number of citations: 25 onlinelibrary.wiley.com
SH Lee, A Kundu, SH Han, NK Mishra, KS Kim… - ACS …, 2018 - ACS Publications
The synthesis and antidiabetic evaluation of ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl]acetate (TMPA) and its structural analogs are described. The construction of TMPA …
Number of citations: 11 pubs.acs.org
C Bourne, S Roy, JL Wiley, BR Martin… - Bioorganic & medicinal …, 2007 - Elsevier
The structure–activity relationship (SAR) of the end pentyl chain in anandamide (AEA) has been established to be very similar to that of Δ 9 -tetrahydrocannabinol (Δ 9 -THC). In order to …
Number of citations: 27 www.sciencedirect.com
KW Cormier - 2013 - utswmed-ir.tdl.org
Nature uses proteins to catalyze a wide range of chemical processes that control cellular signaling. One such enzyme is ERK2 which plays a role in the transmission of signals by …
Number of citations: 3 utswmed-ir.tdl.org
M Agostini - 2020 - theses.fr
Cette thèse s’ inscrit dans le domaine de la phytochimie et de la pharmacognosie, et comprend deux parties majeures. La première porte sur l’investigation phytochimique des racines …
Number of citations: 1 www.theses.fr

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